4-[1-(4-Propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione
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Overview
Description
4-[1-(4-Propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione is a complex organic compound that features a morpholine ring fused with a piperidine ring, and a propylbenzoyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione typically involves multiple steps. One common method starts with the preparation of the piperidine and morpholine rings separately, followed by their fusion and subsequent functionalization.
Preparation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine in the presence of a catalyst such as platinum or palladium under high pressure.
Preparation of Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with sulfuric acid, followed by cyclization.
Fusion of Rings: The piperidine and morpholine rings are fused together using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Functionalization: The propylbenzoyl group is introduced through a Friedel-Crafts acylation reaction using propylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-[1-(4-Propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(4-Propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-Piperidinyl)morpholine: Similar structure but lacks the propylbenzoyl group.
1-(4-Propylbenzoyl)piperidine: Contains the propylbenzoyl group but lacks the morpholine ring.
Uniqueness
4-[1-(4-Propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione is unique due to the presence of both the morpholine and piperidine rings, as well as the propylbenzoyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[1-(4-propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-3-14-4-6-15(7-5-14)19(24)20-10-8-16(9-11-20)21-17(22)12-25-13-18(21)23/h4-7,16H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOVFYPQXNRRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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